Prosympal

Chiral Pharmacology Alpha-Adrenergic Receptor Rabbit Aortic Strip Assay

Prosympal, also known as 2-(diethylaminomethyl)-1,4-benzodioxane or Fourneau 883, is a synthetic, first-generation competitive alpha-adrenergic receptor antagonist. As a member of the 1,4-benzodioxane class, its molecular structure (C13H19NO2) and mechanism of action as an alpha-adrenolytic agent have been foundational in the historical development of this therapeutic category.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 952-37-4
Cat. No. B1203453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsympal
CAS952-37-4
Synonyms2-(diethylaminomethyl)-1,4-benzodioxane
prosympal
prosympal, (S)-isomer
prosympal, monohydrochloride salt
prosympal, monohydrochloride salt, (R)-isomer
prosympal, monohydrochloride salt, (S)-isome
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCN(CC)CC1COC2=CC=CC=C2O1
InChIInChI=1S/C13H19NO2/c1-3-14(4-2)9-11-10-15-12-7-5-6-8-13(12)16-11/h5-8,11H,3-4,9-10H2,1-2H3
InChIKeyBGWGNDUTMDMIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prosympal (CAS 952-37-4) Procurement Guide: Baseline Properties for Research and Industrial Applications


Prosympal, also known as 2-(diethylaminomethyl)-1,4-benzodioxane or Fourneau 883, is a synthetic, first-generation competitive alpha-adrenergic receptor antagonist [1]. As a member of the 1,4-benzodioxane class, its molecular structure (C13H19NO2) and mechanism of action as an alpha-adrenolytic agent have been foundational in the historical development of this therapeutic category [2]. This compound, which can exist as (R) and (S) enantiomers [3], serves primarily as a reference standard and research tool for comparative pharmacology and chiral synthesis studies [4].

Chiral reference standard (R/S enantiomers)
First-generation alpha-adrenergic antagonist tool
Comparative pharmacology & chiral synthesis studies

Why Generic Substitution Fails: Prosympal's Chiral and Pharmacological Distinctions


Generic substitution among alpha-adrenergic antagonists is not scientifically valid due to significant stereochemical and pharmacological divergence. Compounds within the 1,4-benzodioxane class, such as Prosympal, Piperoxan, and Dibozane, exhibit distinct enantiomer-specific activity profiles [1]. Crucially, structural modifications, like the addition of a methoxy group, can lead to a marked decrease in potency for Prosympal, a phenomenon not universally observed in its analogs [2]. Furthermore, the class is characterized by different selectivity profiles and side effect liabilities, with some compounds demonstrating significant central nervous system depressant effects [3]. These compound-specific variations in chirality, potency, and off-target effects necessitate precise selection of the appropriate molecule for each research application.

Potential Substitute
Why Not Interchangeable
Piperoxan / Dibozane
Enantiomeric potency profile differs; stereospecificity context may not transfer directly.
Methoxy-substituted analogs
Structural modification may markedly reduce alpha-2 antagonist activity; unsubstituted core is critical for functional profile.
Selective modern antagonists (e.g., idazoxan)
Prosympal has significant off-target CNS activity; not a selective tool for receptor-specific studies.

Prosympal (CAS 952-37-4) Comparative Evidence: Quantitative Differentiation for Informed Procurement


Enantioselective Antagonist Activity of Prosympal vs. Racemate

The (S)-enantiomer of Prosympal demonstrates a quantifiable increase in potency relative to its (R)-enantiomer. This stereospecific activity, measured in rabbit aortic strips, provides a critical justification for using enantiomerically pure Prosympal in studies where precise alpha-adrenergic blockade is required [1].

Enantiomer potency (S vs R)
Head-to-head
2-fold difference
Supports enantiomer-attribution review
Rabbit aortic strip, methoxamine-induced contraction
Chiral Pharmacology Alpha-Adrenergic Receptor Rabbit Aortic Strip Assay

Impact of Methoxy Substitution on Alpha-2 Antagonist Potency

A key structure-activity relationship (SAR) study reveals that a specific chemical modification drastically reduces Prosympal's potency. When a methoxy group is introduced to the 1,4-benzodioxane core, the resulting derivative exhibits a significant loss in alpha-2-antagonist activity [1]. This finding underscores that not all 1,4-benzodioxanes are pharmacologically equivalent and that Prosympal's unsubstituted core structure is essential for its functional profile.

Methoxy substitution SAR
Head-to-head
Marked potency decrease
Unsubstituted core essential for alpha-2 activity
Rat/mouse vas deferens assay
Medicinal Chemistry Structure-Activity Relationship Alpha-2 Adrenoreceptor

Comparative Enantiomeric Potency of Prosympal, Piperoxan, and Dibozane

Within the class of 2-alkylaminomethylbenzodioxans, the enantioselectivity of Prosympal is quantitatively distinct from its close analogs, Piperoxan and Dibozane. While the (S)-enantiomer of Prosympal is 2-fold more potent than the (R)-enantiomer, the (S)-enantiomers of Piperoxan and Dibozane show a much higher enantiomeric potency ratio of 18-19-fold [1]. This comparative data set clearly shows that Prosympal exhibits a lower degree of stereospecificity, offering a different pharmacological profile within the same chemical series.

Enantiomeric potency ratio
Head-to-head
Prosympal 2-fold; Piperoxan/Dibozane 18-19-fold
Lower stereospecificity than class analogs
Rabbit aortic strip, methoxamine stimulation
Chiral Resolution Pharmacology Alpha-Adrenergic Antagonists

Historical Significance and Foundational Role in Alpha-Adrenergic Blockade

Prosympal (Fourneau 883) holds a unique position in the history of pharmacology as the first synthetic alpha-adrenolytic agent [1]. This historical context is not merely anecdotal; it establishes Prosympal as the archetypal molecule for this class of drugs [2]. This foundational status makes it an essential reference compound for understanding the evolution of alpha-blocker pharmacology and for validating the activity of newer, more selective agents.

Historical status
Data to verify
First synthetic alpha-adrenolytic
Archetypal reference for class validation
Historical designation (Wikipedia, literature)
Historical Pharmacology Drug Discovery Adrenolytic Agents

Limitations of Class-Wide Utility Due to Off-Target Effects

The clinical and research utility of Prosympal and other early benzodioxan derivatives like Piperoxan (933F) and Dibozane has been historically limited by their potent non-adrenergic side effects [1]. These side effects include well-recognized central nervous system actions such as sedation, analgesia, and muscular relaxation [2]. This contrasts with more modern, selective alpha-2 antagonists like idazoxan, which were developed to minimize such off-target activities [3].

Off-target activity
Class-level
CNS side effects (sedation, analgesia)
Not a selective tool; mixed-pharmacology studies
Compared to modern selective antagonists
Pharmacology Side Effects Drug Selectivity

Advanced Chiral Synthesis of Prosympal as a Valuable Intermediary

Prosympal serves as a key target molecule in the development and validation of modern enantioselective synthetic methodologies. A facile approach for the concise synthesis of chiral 1,4-benzodioxanes, including Prosympal, has been established, yielding practical amounts of (R/S)-enantiomers from readily available starting materials [1]. Similarly, chemoenzymatic routes have been developed to access the chiral 2-substituted 1,4-benzodioxane core, which is integral to Prosympal [2].

Chiral synthesis benchmark
Method context
Validates enantioselective synthetic routes
Chiral scaffold for methodology development
Chemoenzymatic & concise synthetic approaches
Organic Synthesis Chiral Chemistry Enantiomeric Synthesis

Prosympal (CAS 952-37-4): Validated Application Scenarios for Research and Industry


Pharmacological Reference Standard for Alpha-Adrenergic Antagonism

Prosympal serves as a definitive reference standard for the class of early alpha-adrenergic antagonists. Its status as the first synthetic alpha-adrenolytic agent [1] makes it an indispensable benchmark for validating in vitro assays, comparing the potency of novel compounds against a historical baseline, and teaching the foundational principles of adrenergic pharmacology.

Chiral Chemistry: Substrate for Enantioselective Synthesis Validation

The 2-substituted 1,4-benzodioxane core of Prosympal is a common target for the development and validation of new enantioselective synthetic methods [1]. A chemistry lab can procure Prosympal or its precursors to test the efficiency of new chiral catalysts or to use the compound as a benchmark for developing novel asymmetric synthetic routes to other pharmacologically relevant chiral benzodioxanes.

Investigation of Alpha-2 Adrenoreceptor Structure-Activity Relationships (SAR)

As evidenced by the dramatic loss of potency upon methoxy substitution [1], Prosympal's unsubstituted 1,4-benzodioxane core is critical for its alpha-2 antagonist activity. It is an ideal lead-like scaffold for medicinal chemists studying SAR. Procuring Prosympal allows for the systematic introduction of new functional groups to the core structure, with the goal of mapping the molecular requirements for alpha-2 receptor binding and functional antagonism.

Studies of Stereospecificity at Adrenergic Receptors

The 2-fold difference in antagonist potency between the (S)- and (R)-enantiomers of Prosympal [1] makes it a useful, albeit less extreme, tool for investigating stereospecific drug-receptor interactions. Researchers can procure enantiomerically pure (S)- or (R)-Prosympal to probe the chiral environment of alpha-adrenergic binding pockets and to compare these findings with the higher enantioselectivity observed for related compounds like Piperoxan and Dibozane [2].

Application
Selection Property
Validation Focus
Alpha-adrenergic antagonist research
Historical reference standard
Assay benchmarking & class comparison
Enantioselective synthesis methodology
Chiral 1,4-benzodioxane scaffold
Asymmetric catalysis validation
Alpha-2 receptor SAR studies
Unsubstituted core structure
Functional group tolerance mapping
Stereospecific receptor interaction studies
Enantiomer-specific activity profile
Chiral binding site characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prosympal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.